N-(3-methylpyrrolidin-3-yl)acetamide
Overview
Description
N-(3-methylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an acetamide group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyrrolidin-3-yl)acetamide typically involves the reaction of 3-methylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production . The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(3-methylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(3-methylpyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(3-pyrrolidinyl)acetamide: Lacks the methyl group on the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
N-(3-methylpyrrolidin-3-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its physical and chemical properties.
N-(3-methylpyrrolidin-3-yl)butyramide: Has a butyramide group, leading to differences in solubility and reactivity compared to the acetamide derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-methylpyrrolidin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7(2)3-4-8-5-7/h8H,3-5H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUVQAZMVCLIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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